7-Bromo-3-benzofuranone
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Overview
Description
7-Bromo-3-benzofuranone is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Mechanism of Action
Target of Action
Benzofuran derivatives, such as 7-Bromo-3-benzofuranone, have been found to be suitable structures with a wide range of biological and pharmacological applications . They are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The catalytic sites for benzofurans in the target biomolecule are those with at least one hydrophobic pocket and two H-bond donors—a polar hydroxylated and an imino nitrogen containing amino acid residues .
Mode of Action
Benzofuran compounds, in general, interact with their targets and cause changes that result in their biological activities . For example, they can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy .
Biochemical Pathways
Benzofuran derivatives are known to affect various biochemical pathways due to their diverse biological activities . For instance, they can be involved in the domino reaction involving the first Friedel-alkylation and subsequent intramolecular lactonization .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Benzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
It is known that the biological activities of benzofuran compounds can be influenced by various factors, including the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-benzofuranone typically involves multi-step reactions. One common method includes the following steps :
- Potassium carbonate in acetone at 56°C.
- Potassium tert-butylate in tetrahydrofuran at 20°C for 1 hour.
- Treatment with hydrochloric acid in water.
- Further treatment with hydrochloric acid in methanol and water at 100°C.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes ensuring the availability of reagents, maintaining reaction conditions, and implementing purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-3-benzofuranone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butylate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
- Substitution reactions can yield various derivatives depending on the nucleophile used.
- Reduction of the ketone group forms 7-bromo-3-benzofuranol.
- Oxidation can lead to the formation of 7-bromo-3-benzofurancarboxylic acid.
Scientific Research Applications
7-Bromo-3-benzofuranone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Benzofuran: The parent compound without the bromine and ketone groups.
7-Bromo-2-benzofuranone: Similar structure but with the ketone group at a different position.
3-Benzofuranone: Lacks the bromine atom.
Uniqueness: 7-Bromo-3-benzofuranone is unique due to the presence of both the bromine atom and the ketone group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
7-bromo-1-benzofuran-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCVLLXCJNKGCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399773 |
Source
|
Record name | 7-BROMO-3-BENZOFURANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
519018-52-1 |
Source
|
Record name | 7-BROMO-3-BENZOFURANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-2,3-dihydro-1-benzofuran-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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